molecular formula C21H14BrN3O2S B5179041 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide

Cat. No.: B5179041
M. Wt: 452.3 g/mol
InChI Key: CYTGMZLOLTZURX-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound that features a benzoxazole ring, a bromobenzamide moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary but often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide

Uniqueness

Compared to these similar compounds, N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide is unique due to its specific bromine substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2S/c22-15-7-3-5-13(11-15)19(26)25-21(28)23-16-8-4-6-14(12-16)20-24-17-9-1-2-10-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGMZLOLTZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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